molecular formula C15H13F2NO2 B1480923 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid CAS No. 2098005-63-9

4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid

Cat. No. B1480923
CAS RN: 2098005-63-9
M. Wt: 277.27 g/mol
InChI Key: UCVMYYOMNFFQMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a difluoromethyl group (CF₂H) onto the nicotinic acid scaffold. Various methods have been developed to achieve this, including metal-based processes and radical chemistry. Notably, recent advances allow site-selective installation of CF₂H onto large biomolecules like proteins .

Scientific Research Applications

Lipid Modification and Cardiovascular Disease Treatment

Nicotinic acid, a related compound, has been extensively studied for its lipid-modifying properties. Prolonged-release (PR) nicotinic acid is designed to minimize the flushing associated with immediate-release formulations while retaining efficacy in modifying lipid profiles. It's particularly effective in increasing high-density lipoprotein (HDL) cholesterol, reducing lipoprotein(a), and has shown benefits in slowing atherosclerotic progression. It is considered an additive therapy in combination with statins for patients not achieving lipid goals with monotherapy or requiring specific lipid abnormality correction. PR nicotinic acid is also beneficial in treating dyslipidemia associated with type 2 diabetes and metabolic syndrome without adversely affecting glycemic control in most patients (McCormack & Keating, 2005).

Anticancer Potential

Nicotinic acid derivatives, including potentially "4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid," have gained importance in anticancer drug development due to their broad biological activities. Research suggests that these derivatives, by virtue of their heterocyclic compound structure containing nitrogen, exhibit superior effects in anticancer activity compared to non-nitrogen containing compounds. The focus has been on synthesizing and investigating the anticancer potential of nicotinamide derivatives, providing valuable insights for developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

Environmental and Biological Monitoring

The environmental impact and biodegradation of polyfluoroalkyl chemicals, which could include derivatives of nicotinic acid like "this compound," have been the subject of considerable research. Studies focus on understanding the degradation pathways, half-lives, and defluorination potential of these compounds. Such research is crucial for evaluating the environmental fate, effects of precursors, and their transformation products, aiming to fill knowledge gaps and guide future studies on biodegradability and ecotoxicological assessment (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Target of Action

The primary target of 4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid is the succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

As a succinate dehydrogenase inhibitor, this compound interacts with its target by binding to the enzyme and preventing it from catalyzing the oxidation of succinate to fumarate . This inhibition disrupts the normal flow of electrons within the electron transport chain, affecting the production of ATP, the primary energy currency of the cell .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . Both of these pathways are central to cellular respiration and energy production. By inhibiting succinate dehydrogenase, the compound disrupts these processes, potentially leading to a decrease in cellular energy levels .

Pharmacokinetics

Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues , which could influence their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its disruption of cellular energy production. By inhibiting succinate dehydrogenase, the compound could cause a decrease in ATP levels within the cell . This could potentially lead to a variety of downstream effects, depending on the specific cell type and physiological context.

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are crucial for the synthesis of molecules with pharmaceutical relevance. The compound’s ability to act as a hydrogen-bond donor enhances its interaction with biomolecules, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that difluoromethylated compounds can affect oxidative stress levels in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, the compound’s interaction with acetylcholinesterase, a principal enzyme in the cholinergic nervous system, can lead to significant changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s ability to form hydrogen bonds with biomolecules enhances its binding interactions, leading to enzyme inhibition or activation . For instance, the compound’s interaction with acetylcholinesterase results in the hydrolysis of acetylcholine, affecting nerve impulse transmission . Additionally, the compound’s difluoromethylation properties enable it to participate in radical chemistry, further influencing its molecular interactions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound’s stability can be affected by various factors, including temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have lasting effects on cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, including changes in behavior and cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels . The compound’s difluoromethylation properties enable it to participate in metabolic reactions that involve the transfer of CF2H groups to other molecules . These interactions can affect the overall metabolic activity of cells and tissues, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to form hydrogen bonds with biomolecules enhances its transport across cellular membranes and its distribution within various cellular compartments . These interactions can affect the compound’s localization and accumulation within cells and tissues, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound’s ability to interact with specific biomolecules and cellular structures enables it to localize to specific compartments or organelles within the cell . These interactions can affect the compound’s activity and function, influencing its overall biochemical effects .

properties

IUPAC Name

4-(difluoromethyl)-2-methyl-6-(4-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-8-3-5-10(6-4-8)12-7-11(14(16)17)13(15(19)20)9(2)18-12/h3-7,14H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVMYYOMNFFQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)-2-methyl-6-(p-tolyl)nicotinic acid
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